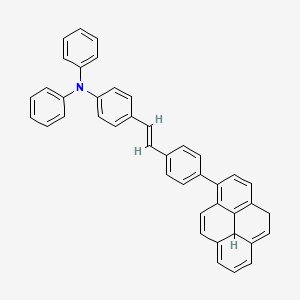
(E)-4-(4-(4,5A1-dihydropyren-1-yl)styryl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPASP, also known as 1,3-diphenyl-2-(4-(diphenylamino)styryl)pyrene, is a compound that has garnered significant attention in the field of organic electronics. It is a derivative of styrylpyrene and is known for its high efficiency in deep-blue electroluminescent devices. The compound exhibits intramolecular charge transfer emissions with remarkably high emission quantum yields .
Preparation Methods
DPASP can be synthesized using the Horner–Wadsworth–Emmons (HWE) and Suzuki coupling reactions . These methods involve the formation of carbon-carbon bonds between the styrylpyrene core and the electron-donating groups. The reaction conditions typically include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions.
Chemical Reactions Analysis
DPASP undergoes several types of chemical reactions, including:
Oxidation: DPASP can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: DPASP can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DPASP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DPASP is used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: DPASP is being explored for its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of high-performance OLED displays and lighting systems.
Mechanism of Action
The mechanism by which DPASP exerts its effects involves intramolecular charge transfer emissions. The compound’s molecular structure allows for efficient charge transfer between the styrylpyrene core and the electron-donating groups, resulting in high emission quantum yields. The triplet–triplet annihilation (TTA) process is also significant in the compound’s performance in electroluminescent devices .
Comparison with Similar Compounds
DPASP is often compared with other styrylpyrene derivatives such as PCzSP and DFASP. These compounds share similar structural features but differ in their electron-donating groups. DPASP stands out due to its higher emission quantum yields and better performance in deep-blue electroluminescent devices . Other similar compounds include:
PCzSP: Another styrylpyrene derivative with different electron-donating groups.
DFASP: A derivative with fluorine-containing groups that influence its electronic properties.
DPASP’s unique combination of high efficiency and stability makes it a valuable compound in the development of advanced OLED technologies.
Properties
Molecular Formula |
C42H31N |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-[(E)-2-[4-(4,10c-dihydropyren-1-yl)phenyl]ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C42H31N/c1-3-10-36(11-4-1)43(37-12-5-2-6-13-37)38-26-18-31(19-27-38)15-14-30-16-20-32(21-17-30)39-28-24-35-23-22-33-8-7-9-34-25-29-40(39)42(35)41(33)34/h1-22,24-29,41H,23H2/b15-14+ |
InChI Key |
OIAPFHIFXHWXRO-CCEZHUSRSA-N |
Isomeric SMILES |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















